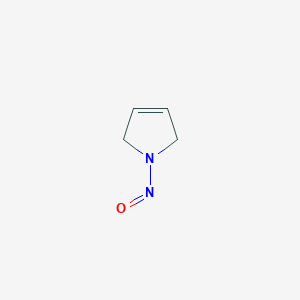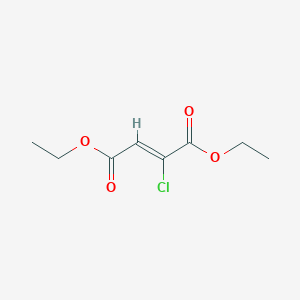
2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)-, commonly known as fumaric acid diethyl ester, is a synthetic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a characteristic odor. This compound has many applications in the field of organic chemistry and biochemistry due to its unique chemical and physical properties.
Wirkmechanismus
The mechanism of action of fumaric acid diethyl ester is not fully understood. However, it is believed to act as an antioxidant and anti-inflammatory agent. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
Fumaric acid diethyl ester has been shown to have several biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of fumaric acid diethyl ester is its versatility and ease of use in organic synthesis. It is also relatively inexpensive and readily available. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on fumaric acid diethyl ester. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. Another area of interest is its potential use as a food preservative due to its antioxidant properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of scientific research.
In conclusion, fumaric acid diethyl ester is a versatile and widely used compound in scientific research. Its unique properties make it a valuable tool for organic synthesis and biochemistry. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
Fumaric acid diethyl ester is synthesized by the esterification of fumaric acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Fumaric acid diethyl ester has been extensively used in scientific research due to its diverse applications. It is used as a starting material for the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a reagent in organic synthesis, particularly in the preparation of unsaturated compounds.
Eigenschaften
CAS-Nummer |
10302-94-0 |
|---|---|
Produktname |
2-Butenedioic acid, 2-chloro-, diethyl ester, (Z)- |
Molekularformel |
C8H11ClO4 |
Molekulargewicht |
206.62 g/mol |
IUPAC-Name |
diethyl (Z)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)5-6(9)8(11)13-4-2/h5H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
VOEQTGMCAHZUNJ-WAYWQWQTSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C(=O)OCC)\Cl |
SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl |
Kanonische SMILES |
CCOC(=O)C=C(C(=O)OCC)Cl |
Andere CAS-Nummern |
10302-94-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




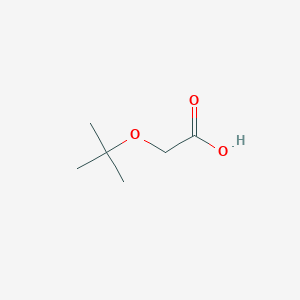



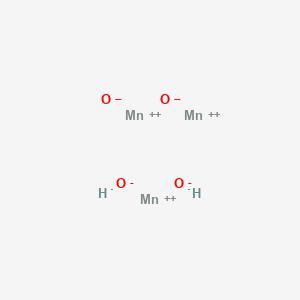
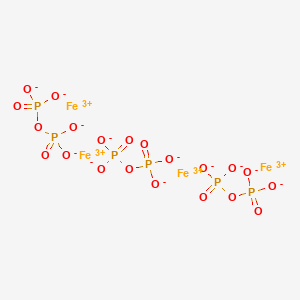
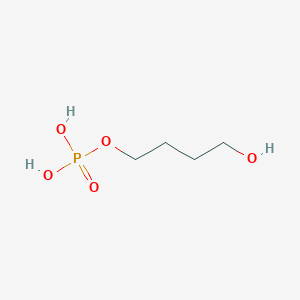


![2-Oxo-2-phenyl-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B77254.png)


